A Comprehensive Technical Guide to 1H-Indole-2-carboxamide: Core Properties and Associated Methodologies
A Comprehensive Technical Guide to 1H-Indole-2-carboxamide: Core Properties and Associated Methodologies
This technical guide provides an in-depth overview of the fundamental properties of 1H-Indole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its physicochemical characteristics, established experimental protocols for its synthesis and characterization, and its role in relevant biological signaling pathways.
Core Properties of 1H-Indole-2-carboxamide
1H-Indole-2-carboxamide is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring, with a carboxamide group attached at the 2-position of the indole ring. Its core structure is a versatile starting point for the synthesis of a wide range of biologically active molecules. The fundamental properties of the parent compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1H-indole-2-carboxamide | [1][2] |
| CAS Number | 1670-84-4 | [1] |
| Molecular Formula | C₉H₈N₂O | [1][3] |
| Molecular Weight | 160.17 g/mol | [1][3] |
| Melting Point | 234.5-235.5 °C | [3] |
| Boiling Point | 225-227 °C | [2] |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)N | [1] |
| InChI | InChI=1S/C9H8N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | [1][2] |
| InChIKey | VFHUJFBEFDVZPJ-UHFFFAOYSA-N | [1][2] |
Experimental Protocols
The synthesis and characterization of 1H-Indole-2-carboxamide and its derivatives are crucial steps in the drug discovery process. The following sections detail common experimental methodologies.
Synthesis
The synthesis of 1H-indole-2-carboxamide derivatives is most commonly achieved through the coupling of a 1H-indole-2-carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
A general procedure involves the following steps:
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Activation of Carboxylic Acid: The 1H-indole-2-carboxylic acid is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an organic base, like DIPEA (N,N-Diisopropylethylamine), are added to the solution to form an activated ester.[4]
-
Amide Bond Formation: The desired amine is then added to the reaction mixture. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).[4]
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling agent byproducts and excess reagents. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the pure 1H-indole-2-carboxamide derivative.[5][6]
An alternative method involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride, followed by reaction with the desired amine.[4][5]
Characterization
The structural confirmation and purity assessment of synthesized 1H-indole-2-carboxamide derivatives are established using a combination of spectroscopic and analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the compound. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the connectivity of atoms.[4][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition and molecular formula.[4][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group and the N-H stretch of the indole ring are typically observed.[4][7]
-
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, providing further confirmation of the empirical and molecular formula.[4]
-
Thin-Layer Chromatography (TLC): TLC is a qualitative method used to monitor the progress of a reaction and to assess the purity of the final product.[4]
Biological Activity and Signaling Pathways
Derivatives of 1H-indole-2-carboxamide have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and neuromodulatory effects.[4][8][9] Their mechanisms of action often involve the modulation of specific signaling pathways.
Inhibition of the Akt/mTOR/NF-κB Signaling Pathway
Certain 1H-indole-2-carboxamide derivatives have demonstrated potent anticancer activity. For instance, the derivative LG25 has been shown to inhibit the growth of triple-negative breast cancer by suppressing the Akt/mTOR/NF-κB signaling pathway.[10] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Inhibition of this pathway by LG25 leads to G2/M cell cycle arrest and induces apoptosis in cancer cells.[10]
Allosteric Modulation of the Cannabinoid CB1 Receptor
Several 1H-indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor.[9][11] Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of the endogenous or exogenous ligands that bind to the orthosteric site. Depending on the specific derivative and the signaling pathway being examined, these compounds can act as either positive or negative allosteric modulators.[11] For example, some derivatives enhance the binding of CB1 agonists while decreasing G-protein coupling activity but inducing β-arrestin mediated ERK1/2 phosphorylation.[11][12]
Inhibition of the Na+/H+ Exchanger
A series of N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against the Na+/H+ exchanger (NHE).[8] The substitution at the 2-position of the indole ring was found to be most effective for enhancing this inhibitory activity in vitro.[8] NHEs are integral membrane proteins that play a crucial role in regulating intracellular pH, cell volume, and sodium homeostasis. Their inhibition has therapeutic potential in various conditions, including cardiovascular diseases.
This guide has provided a foundational understanding of 1H-indole-2-carboxamide, from its basic chemical and physical properties to its synthesis, characterization, and involvement in significant biological pathways. The versatility of this scaffold ensures its continued importance in the field of medicinal chemistry and drug discovery.
References
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- 3. Indole-2-carboxamide | 1670-84-4 [chemicalbook.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
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- 6. mdpi.com [mdpi.com]
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- 10. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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